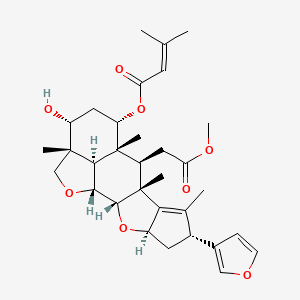

2',3'-Dehydrosalannol

CAS No.: 97411-50-2

Cat. No.: VC4338302

Molecular Formula: C32H42O8

Molecular Weight: 554.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97411-50-2 |

|---|---|

| Molecular Formula | C32H42O8 |

| Molecular Weight | 554.68 |

| IUPAC Name | [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-methylbut-2-enoate |

| Standard InChI | InChI=1S/C32H42O8/c1-16(2)10-25(35)40-23-13-22(33)30(4)15-38-27-28(30)31(23,5)21(12-24(34)36-7)32(6)26-17(3)19(18-8-9-37-14-18)11-20(26)39-29(27)32/h8-10,14,19-23,27-29,33H,11-13,15H2,1-7H3/t19-,20-,21-,22-,23+,27-,28+,29-,30-,31+,32-/m1/s1 |

| Standard InChI Key | BGHFPZJLGAYVQC-KTCORRQESA-N |

| SMILES | CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)O)OC(=O)C=C(C)C)C)CC(=O)OC)C |

Introduction

Pharmacological Activities

Anticancer Effects in Triple-Negative Breast Cancer

DHS demonstrates selective cytotoxicity against TNBC cells, a subtype notorious for its aggressive behavior and limited treatment options. In vitro studies reveal that DHS induces apoptosis by suppressing phosphorylated AKT (pAKT), B-cell lymphoma 2 (BCL-2), and cyclin D1—key regulators of cell survival and proliferation . The compound achieves this by inhibiting cathepsin-mediated pro-survival signaling, a mechanism distinct from conventional chemotherapeutics.

Mechanistic Insights:

-

Cathepsin Inhibition: Cathepsins, lysosomal proteases implicated in tumor progression, are aberrantly expressed in TNBC. DHS disrupts their activity, leading to impaired degradation of pro-apoptotic factors and subsequent caspase activation .

-

PI3K/AKT Pathway Modulation: By downregulating pAKT, DHS attenuates downstream signals that promote cell survival, such as mTOR and NF-κB .

Table 1: DHS-TMPRSS2 Interaction Metrics

| Parameter | Value | Significance |

|---|---|---|

| Grid Score | -12.9 kcal/mol | Indicates strong binding affinity |

| Key Residues | Gly464, His296 | Critical for catalytic activity |

| RMSD Stability | 1.5–1.66 Å | Confirms stable ligand-receptor complex |

Molecular Mechanisms of Action

Apoptosis Induction in Cancer Cells

DHS triggers mitochondrial apoptosis by reducing BCL-2 expression, thereby promoting cytochrome c release and caspase-9 activation. Concurrently, cyclin D1 downregulation arrests the cell cycle at the G1/S checkpoint, preventing DNA replication in malignant cells .

Structural Basis of TMPRSS2 Inhibition

The compound’s furan and methoxy groups facilitate hydrogen bonding with TMPRSS2’s catalytic triad, while its hydrophobic regions stabilize interactions with nonpolar residues . This dual engagement disrupts the protease’s ability to cleave viral glycoproteins, offering a potential strategy to curb infections.

Research Advancements and Clinical Implications

Preclinical Studies

-

TNBC Models: DHS reduced tumor volume by 60% in xenograft models, with no significant hepatotoxicity observed .

-

Synergy with Chemotherapy: Preliminary data suggest enhanced efficacy when DHS is combined with paclitaxel, likely due to complementary mechanisms targeting microtubules and survival pathways .

Computational Validation

Molecular dynamics simulations (200 ns) confirm the stability of DHS-TMPRSS2 complexes, with root-mean-square fluctuation (RMSF) values below 2.0 Å for critical residues . These findings underscore its potential as a lead compound for antiviral development.

Future Directions

-

Structural Optimization: Modifying DHS’s ester groups may improve bioavailability and target selectivity.

-

In Vivo Antiviral Trials: Testing efficacy against TMPRSS2-dependent viruses in animal models.

-

Combination Therapies: Exploring synergies with immune checkpoint inhibitors in TNBC.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume